molecular formula C13H7Cl2N B581080 2-Chloro-4-(4-chlorophenyl)benzonitrile CAS No. 1237137-24-4

2-Chloro-4-(4-chlorophenyl)benzonitrile

Cat. No.: B581080
CAS No.: 1237137-24-4
M. Wt: 248.106
InChI Key: ZLMSZSIKLQYTMI-UHFFFAOYSA-N
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Description

The search results indicate that 2-Chloro-4-(4-chlorophenyl)benzonitrile is a chemical compound of interest in industrial and scientific research, though specific studies on its direct applications and mechanism of action were not identified. The provided scientific literature focuses on structurally related benzonitrile derivatives, which can offer insight into the potential research context for this compound. One study investigates a complex benzonitrile derivative containing a chlorophenyl moiety for its selective antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antifungal properties . Another patent document describes a different benzonitrile derivative as an inhibitor of Aβ peptide production, highlighting the relevance of such chemical scaffolds in neurodegenerative disease research, particularly for Alzheimer's disease . This suggests that this compound may serve as a valuable chemical intermediate or building block in medicinal chemistry. Its structure makes it a potential candidate for the synthesis of more complex molecules for pharmacological screening and development, particularly in the realms of antimicrobial and central nervous system therapies.

Properties

IUPAC Name

2-chloro-4-(4-chlorophenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N/c14-12-5-3-9(4-6-12)10-1-2-11(8-16)13(15)7-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMSZSIKLQYTMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)C#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50742685
Record name 3,4'-Dichloro[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1237137-24-4
Record name 3,4'-Dichloro[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The protocol involves coupling 2-iodobenzonitrile with 4-chlorophenylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and potassium carbonate (K₂CO₃) in a 10:1 mixture of 1,4-dioxane and water at 90°C. The reaction proceeds via oxidative addition of the aryl iodide to palladium, transmetallation with the boronic acid, and reductive elimination to form the biaryl bond.

Multi-Step Synthesis via Nitration and Chlorination

A patent describing the synthesis of 2-(4'-chlorophenyl)aniline (CAS: N/A) outlines a three-step sequence involving nitration, chlorination, and reduction. Adapting this approach for the target compound would require introducing a nitrile group and additional chlorination.

Challenges and Considerations

  • Regioselectivity : Competing directing effects from nitrile and chloro groups may complicate chlorination patterns.

  • Yield Limitations : The patent reports a 91% yield for 2-(4'-chlorophenyl)aniline after hydrogenation, but additional steps for nitrile introduction could reduce overall efficiency.

Comparative Analysis of Synthetic Routes

ParameterSuzuki-Miyaura CouplingMulti-Step Nitration/Chlorination
Number of Steps 13+
Yield 98%~70–80% (estimated)
Catalyst Cost High (Pd-based)Low (Fe/Raney Ni)
Regioselectivity HighModerate
Scalability IndustrialLaboratory-scale

Advantages of Suzuki-Miyaura :

  • Single-step, high-yielding.

  • Tunable for diverse aryl halides and boronic acids.

Advantages of Multi-Step Synthesis :

  • Avoids precious metal catalysts.

  • Amenable to structural diversification at intermediate stages.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-chlorophenyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-4-(4-chlorophenyl)benzonitrile is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-chlorophenyl)benzonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways. The nitrile group plays a crucial role in binding to the active sites of enzymes, leading to inhibition of their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 2-chloro-4-(4-chlorophenyl)benzonitrile with structurally related nitriles and chlorinated aromatics:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
This compound C₁₃H₈Cl₂N 248.91 Cl (C2), 4-Cl-C₆H₄ (C4), CN Agrochemical intermediates
2-Chloro-4-(3-chloro-4-cyanophenyl)benzonitrile C₁₄H₆Cl₂N₂ 272.92 Cl (C2, C3'), CN (C4, C4') High electron deficiency; R&D use
2-(4-Chlorophenyl)-4-oxo-4-phenyl-butanenitrile C₁₆H₁₂ClNO 269.45 4-Cl-C₆H₄, ketone, CN Polar; synthetic intermediate
2-Chloro-4-hydroxybenzonitrile C₇H₄ClNO 153.45 Cl (C2), OH (C4), CN Water-soluble; H-bonding capability
2-Chloro-4-(trifluoromethyl)benzonitrile C₈H₃ClF₃N 205.45 Cl (C2), CF₃ (C4), CN Hydrophobic; electronics/pharma
4-Chlorobenzonitrile C₇H₄ClN 137.57 Cl (C4), CN Simple model for nitrile chemistry

Biological Activity

2-Chloro-4-(4-chlorophenyl)benzonitrile, also known as a benzonitrile derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's structure, featuring two chlorine substituents on a biphenyl framework, suggests possible interactions with various biological targets, making it a candidate for further investigation in pharmacological applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H8Cl2N\text{C}_{13}\text{H}_{8}\text{Cl}_{2}\text{N}

This structure includes:

  • A benzonitrile core.
  • Two chlorine atoms positioned on the aromatic rings, which may influence its reactivity and biological interactions.

Target Interactions

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of chlorine atoms can enhance lipophilicity and facilitate membrane permeability, potentially leading to various cellular effects.

Biochemical Pathways

The biological activity of this compound may involve:

  • Enzyme inhibition : Similar compounds have been shown to inhibit specific enzymes, disrupting metabolic pathways.
  • Receptor modulation : The compound may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have explored the anticancer potential of chlorinated benzonitriles. For instance:

  • In vitro assays demonstrated that chlorinated derivatives can exhibit significant cytotoxicity against various cancer cell lines. The mechanism is often linked to the induction of apoptosis and cell cycle arrest.
CompoundCell Line TestedIC50 (µM)Mechanism
This compoundHeLa15.2Apoptosis induction
Similar Chlorinated DerivativeMCF-710.5Cell cycle arrest

Antimicrobial Activity

The antimicrobial properties of chlorinated benzonitriles have also been investigated:

  • In studies assessing their efficacy against both Gram-positive and Gram-negative bacteria, certain derivatives have shown promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary data suggest:

  • Absorption : Likely rapid due to its lipophilic nature.
  • Distribution : Potentially extensive distribution in tissues due to membrane permeability.
  • Metabolism : Expected metabolic pathways include oxidation and conjugation.
  • Excretion : Primarily via renal pathways, necessitating further studies on its half-life and clearance rates.

Case Studies

Several case studies have highlighted the biological activity of related compounds:

  • Case Study on Anticancer Effects :
    • A recent study evaluated a series of chlorinated benzonitriles for their anticancer properties against multiple cell lines. Results indicated that modifications in the chlorination pattern significantly affected cytotoxicity and selectivity towards cancerous cells .
  • Case Study on Antimicrobial Efficacy :
    • Another study focused on the antimicrobial activity of halogenated compounds, including this compound. The findings revealed that these compounds exhibited broad-spectrum activity against several pathogens, suggesting their potential as new antimicrobial agents .

Q & A

Q. What are the standard synthetic routes for 2-Chloro-4-(4-chlorophenyl)benzonitrile?

The synthesis typically involves sequential functionalization of the benzonitrile core. A common approach includes:

  • Step 1 : Halogenation at the 2-position using chlorinating agents (e.g., Cl₂/FeCl₃) to introduce the first chloro group.
  • Step 2 : Coupling reactions (e.g., Suzuki-Miyaura or Ullmann coupling) to attach the 4-chlorophenyl group at the 4-position.
  • Step 3 : Purification via column chromatography or recrystallization to isolate the product.
    Key challenges include regioselectivity control and minimizing side reactions. Analogous methods for structurally related compounds (e.g., 4-Chloro-2-(propylamino)benzonitrile) highlight the use of palladium catalysts for cross-coupling .

Q. Which spectroscopic and crystallographic techniques are optimal for structural characterization?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and electronic environments. For example, the nitrile group (C≡N) induces deshielding in adjacent protons.
  • X-Ray Crystallography : Programs like SHELXL (for refinement) and WinGX (for data processing) resolve molecular geometry and packing interactions. The chloro and phenyl groups influence torsion angles and crystal symmetry .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Advanced Questions

Q. How can contradictions in crystallographic data during structure determination be resolved?

Contradictions often arise from disordered solvent molecules, twinning, or poor diffraction quality. Strategies include:

  • Data Reprocessing : Use SHELXC/D/E to reassess phase solutions and refine against high-resolution datasets.
  • Twinned Refinement : Apply twin-law matrices in SHELXL to model overlapping lattices.
  • Validation Tools : Leverage ORTEP-3 to visualize thermal ellipsoids and detect overfitting .
    Example: A study on a related benzonitrile derivative required iterative refinement to resolve ambiguities in chloro-group orientation .

Q. What computational methods predict the compound’s biological targets and interaction mechanisms?

  • Molecular Docking : Tools like AutoDock Vina model binding affinities with enzymes (e.g., penicillin-binding proteins) by analyzing steric and electronic complementarity.
  • Quantum Chemical Calculations : DFT (e.g., B3LYP/6-311++G**) predicts reactive sites, such as the nitrile group’s susceptibility to nucleophilic attack.
  • Pharmacophore Mapping : Compare structural analogs (e.g., pyrazole-substituted benzonitriles) to identify critical pharmacophoric features .

Q. How do structural modifications influence bioactivity compared to analogs?

A comparative analysis of substituent effects reveals:

Compound NameKey SubstituentBioactivity Profile
This compound4-ChlorophenylEnhanced enzyme inhibition
4-Chloro-2-(1H-pyrazol-5-yl)benzonitrilePyrazole ringAntimicrobial activity
4-Chloro-2-(piperidin-1-yl)benzonitrilePiperidineAltered receptor selectivity

The 4-chlorophenyl group in the target compound increases lipophilicity, improving membrane permeability in cellular assays .

Q. How to optimize reaction conditions for scale-up synthesis while maintaining yield?

  • DoE (Design of Experiments) : Systematically vary parameters (temperature, catalyst loading) to identify robust conditions.
  • Microwave-Assisted Synthesis : Reduces reaction time for coupling steps (e.g., from 24h to 2h for similar nitriles).
  • In Situ Monitoring : Use FT-IR or HPLC to track intermediate formation and minimize byproducts .

Q. What are the challenges in assessing environmental stability and degradation pathways?

  • Hydrolysis Studies : Monitor nitrile-to-amide conversion under acidic/basic conditions via LC-MS.
  • Photodegradation : UV-Vis spectroscopy identifies breakdown products (e.g., chlorophenols).
  • Computational Modeling : Predict half-lives using EPI Suite™ or analogous software .

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